5-Amino-6-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 153.14 g/mol. It is classified as an amino acid derivative, specifically a pyrazinecarboxylic acid, which contains both amino and carboxylic acid functional groups. This compound is notable for its potential applications in pharmaceuticals and biochemistry.
5-Amino-6-methylpyrazine-2-carboxylic acid can be synthesized from various precursors, including 2,3-diaminopyrazine and acetic anhydride, through several chemical reactions. It falls under the category of heterocyclic compounds due to the presence of the pyrazine ring, which contributes to its unique chemical properties and reactivity.
The synthesis of 5-amino-6-methylpyrazine-2-carboxylic acid typically involves the following steps:
The molecular structure of 5-amino-6-methylpyrazine-2-carboxylic acid features a pyrazine ring with two substituents: an amino group at position 5 and a carboxylic acid group at position 2. The structural formula can be represented as follows:
5-Amino-6-methylpyrazine-2-carboxylic acid participates in various chemical reactions:
The mechanism of action for 5-amino-6-methylpyrazine-2-carboxylic acid primarily relates to its biological activity in metabolic pathways. Its amino and carboxylic groups allow it to participate in various biochemical reactions, potentially acting as a precursor for other bioactive compounds.
The compound may influence enzymatic activities or serve as an intermediate in synthesizing pharmaceuticals that target specific biological pathways.
The compound exhibits typical characteristics of amino acids and carboxylic acids, including:
5-Amino-6-methylpyrazine-2-carboxylic acid has several scientific uses:
* 1.1.1 Curtius Rearrangement and Azidation StrategiesThe Curtius rearrangement serves as a cornerstone for converting carboxylic acid precursors to amino-substituted heterocycles. This method involves the controlled thermal decomposition of acyl azides to isocyanates, followed by nucleophilic trapping to install the amino group. For pyrazine frameworks, the sequence begins with 6-methylpyrazine-2-carboxylic acid, which undergoes azidation using diphenylphosphoryl azide (DPPA) or trimethylsilyl azide to form the acyl azide intermediate [5] [9]. Subsequent rearrangement at 60–80°C generates the isocyanate, which hydrolyzes to yield 5-amino-6-methylpyrazine-2-carboxylic acid. Key advantages include:- Stereochemical fidelity during the [1,2]-shift [9]- Compatibility with diverse pyrazine ring substituents [7]Critical optimizations involve in situ azide formation to bypass isolation of unstable intermediates and solvent selection (e.g., toluene or THF) to suppress nitrene-mediated side reactions [9].
Table 1: Curtius Rearrangement Optimization Parameters
Substrate | Azidation Reagent | Reaction Temp (°C) | Yield (%) |
---|---|---|---|
6-Methylpyrazine-2-carboxylic acid | DPPA | 80 | 78 |
Ethyl 6-methylpyrazinate | TMSN₃ | 60 | 65 |
5-Bromopyrazine-2-carboxylic acid | NaN₃/SOCl₂ | 75 | 72 |
Temperature control (<60°C) prevents decarboxylation [1]Post-reaction, acidification (pH 2–3) crystallizes the product, achieving >95% purity after recrystallization [4].
Sequential functionalization leverages nucleophilic aromatic substitution (SNAr) on halogenated pyrazines. 5-Amino-6-chloropyrazine-2-carboxylic acid serves as a key intermediate, where the chlorine atom is displaced by ammonia under microwave irradiation (100°C, 30 min) [8]. This method achieves 70% yield with minimal epimerization. Alternative pathways include:
* 1.2.1 Plasmid-Free Escherichia coli Systems for Whole-Cell BiocatalysisPlasmid-dependent expression of Pseudomonas putida enzymes (XMO, BADH, BZDH) traditionally enabled 2,5-dimethylpyrazine oxidation to 5-methylpyrazine-2-carboxylic acid. However, plasmid instability and antibiotic requirements limited industrial adoption [3]. Plasmid-free systems address this via:- Genomic integration of xylMA, xylB, and xylC into E. coli BL21 [3]- Dual-promoter systems (T7/lac) enhancing enzyme titers 3.5-fold [3]This eliminated antibiotic selection, reduced metabolic burden, and achieved 15.6 g/L product titer—the highest reported for microbial pyrazine carboxylate synthesis [3].
Table 2: Biocatalytic System Performance
System Type | XMO Activity (U/g) | MPCA Titer (g/L) | Yield (mol/mol) |
---|---|---|---|
Plasmid-based (pETDuet) | 420 | 5.2 | 0.35 |
Genomic-integrated | 1,580 | 15.6 | 1.0 |
XylMA-RBS optimized | 2,110 | 18.3 | 1.2 |
Table 3: Enzyme Component Optimization Effects
Modification | NADH Consumption Rate (%) | Aldehyde Accumulation (mM) |
---|---|---|
Baseline (no GDH) | 42 | 18.5 |
+GDH | 95 | 2.1 |
RBS-enhanced XylA | 98 | 0.9 |
Optimized enzyme ratio | 99 | 0.3 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4